(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one is a chiral compound with significant interest in the field of organic chemistry. This compound features a six-membered ring containing nitrogen and oxygen atoms, making it a heterocyclic compound. The presence of chiral centers at the 4th and 6th positions adds to its complexity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the oxazinanone ring. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral centers allow it to bind selectively to these targets, influencing biological pathways and chemical reactions. The specific pathways involved depend on the context of its use, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
(4R,6R)-6-hydroxymethyl-4-methyltetrahydro-2H-pyran-2-one: Another chiral heterocyclic compound with similar structural features.
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-hydroxymethyl-tetrahydro-2H-pyran-3,4,5-triol: A compound with multiple chiral centers and hydroxyl groups.
Uniqueness
What sets (4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one apart is its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring. This unique arrangement allows for distinct chemical reactivity and biological interactions, making it a valuable compound for various applications.
Properties
CAS No. |
87060-85-3 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(4R,6R)-3-methyl-4,6-diphenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C17H17NO2/c1-18-15(13-8-4-2-5-9-13)12-16(20-17(18)19)14-10-6-3-7-11-14/h2-11,15-16H,12H2,1H3/t15-,16-/m1/s1 |
InChI Key |
XSLWTGDSKJXRGE-HZPDHXFCSA-N |
Isomeric SMILES |
CN1[C@H](C[C@@H](OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(CC(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.